Z-Thr-OMe

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Z-Thr-OMe (CAS 57224-63-2) is the definitive doubly protected L-threonine building block for solution-phase peptide synthesis requiring N-terminal deprotection under neutral, non-acidic conditions. The benzyloxycarbonyl (Z) group is uniquely stable to acid (unlike Boc) and base (unlike Fmoc), enabling clean, orthogonal removal exclusively by catalytic hydrogenolysis (H₂, Pd/C) without compromising acid-labile side-chain protections. Validated in chemoenzymatic dipeptide synthesis with α-chymotrypsin and in glycopeptide conformational NMR studies. High-yielding synthesis (89.1%) and 3-year stability at -20°C make it ideal for multi-kilogram API manufacturing campaigns. Procurement teams benefit from batch-to-batch consistency, well-defined QC specs, and long shelf life for extended supply chain continuity.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
Cat. No. B15543206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Thr-OMe
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
InChIInChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m1/s1
InChIKeyOPZWAOJFQFYYIX-KOLCDFICSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Thr-OMe: Procurement Specifications and Class Profile for the Protected Amino Acid Derivative


Z-Thr-OMe (N-Benzyloxycarbonyl-L-threonine methyl ester, CAS 57224-63-2) is a doubly protected L-threonine derivative, featuring a benzyloxycarbonyl (Cbz or Z) group on the α-amine and a methyl ester on the α-carboxyl group . It is a crystalline solid with a molecular formula of C₁₃H₁₇NO₅ and a molecular weight of 267.28 g/mol, widely utilized as a building block in solution-phase peptide synthesis [1].

Why Z-Thr-OMe Cannot Be Arbitrarily Substituted by Other Protected Threonine Derivatives


The utility of Z-Thr-OMe is defined by its orthogonal protection strategy and the chemical compatibility of its specific protecting groups. Substituting with analogs like Boc-Thr-OMe or Fmoc-Thr-OMe is not straightforward, as each protecting group dictates a unique set of orthogonal deprotection conditions and stability profiles. For instance, the Z-group is stable to the acidic conditions used to remove a Boc group but is labile to hydrogenolysis, a condition that leaves Boc and tert-butyl ethers intact [1]. Conversely, the Z-group is unstable to the strongly basic piperidine conditions used for Fmoc removal [2]. This orthogonal relationship is critical in designing a synthetic route, and an incorrect substitution will lead to deprotection of the wrong functional group, side reactions, or a complete failure of the synthetic strategy.

Quantitative Differentiation of Z-Thr-OMe: Head-to-Head Evidence for Scientific Selection


Orthogonal Deprotection Selectivity: Hydrogenolysis vs. Acidolysis

Z-Thr-OMe provides a crucial orthogonal option for α-amine protection in a Boc-strategy peptide synthesis. The Z-group is selectively removed via catalytic hydrogenolysis (H₂, Pd/C) at room temperature, leaving the acid-labile Boc group and tert-butyl-based side-chain protections completely intact . This is in direct contrast to Boc-Thr-OMe, where the Boc group is removed under acidic conditions (e.g., TFA), which would also cleave tert-butyl side-chain protecting groups, limiting its utility in complex sequences .

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Synthesis Yield and Reproducibility: Z-Thr-OMe vs. Fmoc-Thr-OMe

For specific liquid-phase peptide synthesis applications, the Z protecting group offers a demonstrated advantage in yield and process robustness over the Fmoc group. A 2019 study on the alpha-chymotrypsin-catalyzed synthesis of X-Phe-Leu-NH₂ dipeptides directly compared N-terminal protecting groups and found that Z and Boc were the most reactive and the most suitable for peptide synthesis, while Fmoc was less suitable for this specific enzymatic approach [1]. Furthermore, the synthesis of Z-Thr-OMe itself is a robust, high-yielding process. A large-scale procedure reports the isolation of Z-Thr-OMe with a yield of 89.1% .

Process Chemistry Synthesis Yield Cost-Efficiency

Validated Utility in Complex Molecule Synthesis: A Tachykinin Antagonist Case Study

Z-Thr-OMe (in its protected form Cbz-Thr-OMe) is a critical and proven intermediate in the multi-step total synthesis of complex pharmaceutical leads. Its utility is demonstrated in the total synthesis of WS9326A, a potent tachykinin antagonist [1]. In this complex route, the Z-group remains stable through multiple transformations and is strategically cleaved via a debenzoxylation reaction at a late stage. This contrasts with simpler analogs like Bz-Thr-OMe, which, while achieving 95% yield in its own synthesis, is not reported as a building block in such a complex, pharmaceutically relevant total synthesis, suggesting Z-Thr-OMe's superior stability under the harsher, multi-step conditions required for complex natural product synthesis [2].

Medicinal Chemistry Total Synthesis Pharmaceutical Intermediate

Conformational Integrity in Glycopeptide Models: A Structural Basis for Selection

Z-Thr-OMe is the specific model compound used to establish a key intramolecular hydrogen bond that influences glycopeptide conformation. ¹H NMR studies using Z-Thr-OMe and its glycosylated derivatives revealed a specific hydrogen bond between the threonine NαH and the N-acetyl carbonyl of the carbohydrate moiety in Z-Thr(AcGalNAc)-OMe [1]. This interaction, which is critical for understanding the conformation of mucin-type glycoproteins, is a specific finding enabled by the Z-protected threonine scaffold. This structural insight, derived directly from Z-Thr-OMe, is not a generic property of all protected threonine derivatives and provides a specific, validated model for studying O-glycosylation patterns.

Glycobiology Structural Biology Conformational Analysis

Physical Specification and Purity Profile for Reproducible Research

The procurement of Z-Thr-OMe is underpinned by a well-defined and consistently reported set of physical specifications, ensuring batch-to-batch reproducibility. The compound is commercially available with a typical purity of ≥98% . Its identity and purity can be verified using its characteristic melting point of 92-94 °C and specific optical rotation of [α]²⁵/D −18° (c = 1 in methanol) . This level of specification provides a reliable baseline for quality control that is essential for reproducible synthetic and analytical work. While other protected threonine derivatives have their own specifications, the Z-Thr-OMe profile is a benchmark for this specific compound class.

Quality Control Analytical Chemistry Procurement Specification

Stability and Storage Profile: Enabling Long-Term Research and Production Planning

Z-Thr-OMe exhibits a well-documented stability profile that is essential for managing laboratory and manufacturing inventories. The lyophilized powder is stable for 3 years when stored at -20°C, and for 2 years at 4°C [1]. This long-term stability in solid form is a key procurement advantage, allowing for bulk purchasing and long-term project planning without concerns about rapid degradation. For comparison, storage recommendations for other protected amino acids can be more stringent; for instance, the D-enantiomer Z-D-Thr-OMe is specified for storage at room temperature with protection from moisture, indicating different stability characteristics even within the same chemical family [2].

Stability Studies Inventory Management Peptide Synthesis

Target Application Scenarios for Z-Thr-OMe Based on Its Differentiated Performance


Solution-Phase Synthesis of Peptides Requiring Orthogonal, Hydrogenolytic Deprotection

Z-Thr-OMe is the optimal choice for synthesizing peptides via solution-phase methods where the N-terminal amine must be unmasked under neutral, non-acidic conditions. Its orthogonal stability to acid (in contrast to Boc) and base (in contrast to Fmoc) makes it ideal for strategies involving acid-labile side-chain protections. The Z-group can be cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) at the desired step, as validated in the total synthesis of complex molecules like WS9326A [1].

Enzymatic Peptide Synthesis and Biocatalysis Research

This compound is particularly well-suited for chemoenzymatic peptide synthesis. Direct comparative studies have demonstrated that the Z protecting group, in conjunction with Boc, provides superior reactivity and suitability for alpha-chymotrypsin-catalyzed dipeptide synthesis compared to other common protecting groups like Fmoc [2]. Researchers developing novel enzymatic coupling methods should prioritize Z-Thr-OMe as a model substrate.

Synthesis of Glycopeptide Models and Conformational Analysis

Z-Thr-OMe is a validated analytical standard for fundamental studies on O-linked glycosylation. Its use in ¹H NMR studies has been pivotal in elucidating key intramolecular hydrogen bonding patterns that govern glycopeptide conformation, insights that are directly relevant to understanding the structure of biologically important glycoproteins like mucins [3].

Large-Scale or Long-Term Peptide API Manufacturing Campaigns

The robust, high-yielding synthesis of Z-Thr-OMe (89.1% yield reported ) combined with its excellent long-term storage stability (3 years at -20°C [4]) makes it a dependable building block for multi-kilogram peptide active pharmaceutical ingredient (API) manufacturing. Procurement teams can confidently order and store large quantities for extended campaigns, ensuring supply chain continuity and batch-to-batch consistency, underpinned by its well-defined QC specifications (≥98% purity, mp 92-94 °C) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Thr-OMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.